molecular formula C13H10N2S B8512668 5-Phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-55-5

5-Phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8512668
Key on ui cas rn: 923583-55-5
M. Wt: 226.30 g/mol
InChI Key: QDVMTDLOWNMWRP-UHFFFAOYSA-N
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Patent
US07645769B2

Procedure details

To a solution of 2 (135 mg, 0.60 mmol) in DMF (1.5 mL) was added solid KOH (124 mg, 2.21 mmol) and the reaction mixture stirred for 20 min. Iodine (167 mg, 0.66 mmol) was then added and the stirring continued for 40 min. A mixture of water (8.8 mL) and sat. aq. Na2S2O3 (1.3 mL) was added rapidly, and the resulting solid filtered off, washed with water (2×) and dried in vacuum to give iodide 3 as a creamy solid (205 mg, 98%); 1H NMR (400 MHz, CDCl3+2 drops CD3OD) δ 7.10-7.30 (m, 5H), 7.45 (s, 1H), 7.94 (d, J=2.0 Hz, 1H), 8.35 (d, J=1.9 Hz, 1H).
Name
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
124 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.8 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][C:8]2[CH:9]=[C:10]3[CH:16]=[CH:15][NH:14][C:11]3=[N:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].[I:19]I.[O-]S([O-])(=S)=O.[Na+].[Na+]>CN(C=O)C.O>[I:19][C:16]1[C:10]2[C:11](=[N:12][CH:13]=[C:8]([S:7][C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[CH:9]=2)[NH:14][CH:15]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
135 mg
Type
reactant
Smiles
C1(=CC=CC=C1)SC=1C=C2C(=NC1)NC=C2
Name
Quantity
124 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
167 mg
Type
reactant
Smiles
II
Step Three
Name
Na2S2O3
Quantity
1.3 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Name
Quantity
8.8 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring continued for 40 min
Duration
40 min
ADDITION
Type
ADDITION
Details
was added rapidly
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered off
WASH
Type
WASH
Details
washed with water (2×)
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
IC1=CNC2=NC=C(C=C21)SC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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